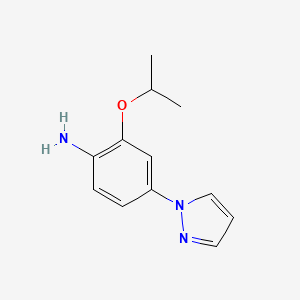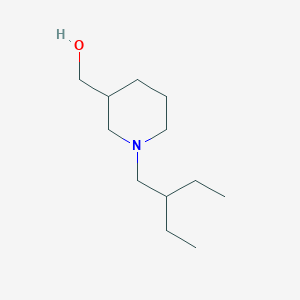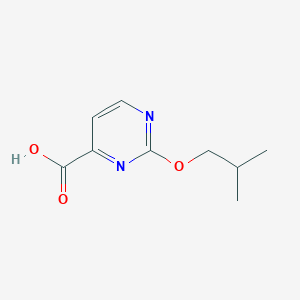
2-Isobutoxypyrimidine-4-carboxylic acid
説明
2-Isobutoxypyrimidine-4-carboxylic acid is a compound that belongs to the pyrimidine family. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Isobutoxypyrimidine-4-carboxylic acid consists of a pyrimidine ring with an isobutoxy group at the 2-position and a carboxylic acid group at the 4-position . Further analysis would require more specific information or computational modeling.科学的研究の応用
Anti-Inflammatory Applications
Pyrimidines, which include 2-Isobutoxypyrimidine-4-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also exhibit antioxidant effects . This means that they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.
Antibacterial Applications
The antibacterial properties of pyrimidines make them useful in combating bacterial infections . They could potentially be used in the development of new antibacterial drugs.
Antiviral Applications
Pyrimidines have been found to possess antiviral properties . This makes them potential candidates for the development of antiviral drugs, particularly in the ongoing fight against various viral diseases.
Antifungal Applications
The antifungal properties of pyrimidines could be harnessed for the treatment of fungal infections . This could lead to the development of more effective antifungal medications.
Antituberculosis Applications
Pyrimidines have shown potential in the treatment of tuberculosis . Their antituberculosis properties could be utilized in the development of new treatments for this disease.
Synthesis Applications
Carboxylic acids, including 2-Isobutoxypyrimidine-4-carboxylic acid, can act as organic substrates in synthesis applications . They can be used in reactions, polymerizations, and copolymerization reactions .
Catalyst Applications
Carboxylic acids can also be used as catalysts in various chemical reactions . This makes 2-Isobutoxypyrimidine-4-carboxylic acid a potential catalyst in organic synthesis .
Safety And Hazards
According to the safety data sheet, if inhaled or if it comes in contact with skin or eyes, it is advised to remove the person to fresh air, rinse the affected area with water, and seek medical attention if necessary . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
将来の方向性
While specific future directions for 2-Isobutoxypyrimidine-4-carboxylic acid are not available in the retrieved data, there is ongoing research in the field of drug delivery systems, including the use of peptide-drug conjugates for targeted cancer therapy . This suggests potential future directions for the development of new compounds and therapies.
特性
IUPAC Name |
2-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-9-10-4-3-7(11-9)8(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCURDUMYPWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxypyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





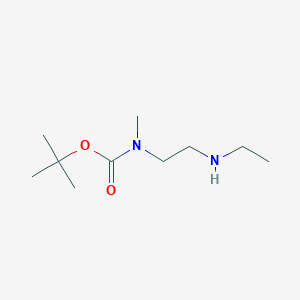

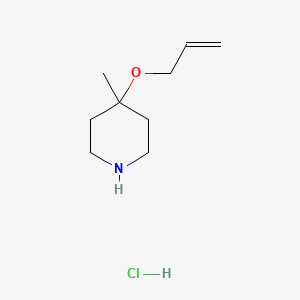
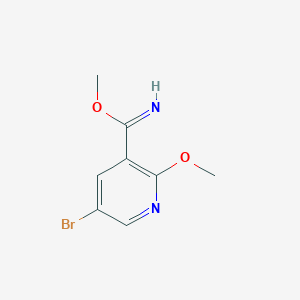
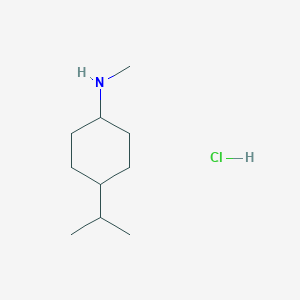

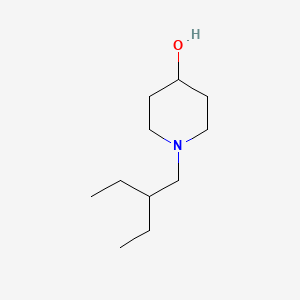
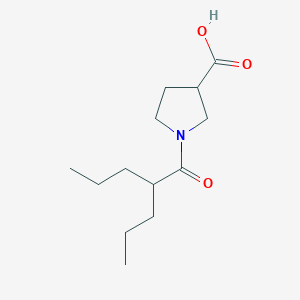
![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)
